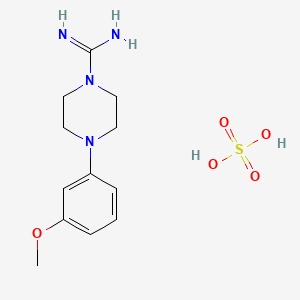
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate
Overview
Description
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate, also known as 3-MPCA-S, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a derivative of the piperazine family and has a wide range of applications in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate is not fully understood. However, it is believed to act as a competitive inhibitor of cytochrome P450 enzymes. This means that it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. It has also been suggested that this compound may act as an allosteric inhibitor, meaning that it binds to a different site on the enzyme and changes its conformation, thus preventing the substrate from binding.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of cholinesterase, an enzyme involved in the breakdown of the neurotransmitter choline. Finally, it has been found to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of the neurotransmitters serotonin and norepinephrine.
Advantages and Limitations for Lab Experiments
The use of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. It is also non-toxic, making it safe to handle and use in experiments. However, there are some limitations to its use. For example, it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in experiments that require organic solvents.
Future Directions
There are a number of potential future directions for 4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate. One potential direction is the development of new drugs or drug combinations that use this compound as an inhibitor of cytochrome P450 enzymes. Another potential direction is the development of new methods to synthesize this compound in order to make it more commercially available. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and to determine its potential uses in other areas of research.
Scientific Research Applications
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate has been used in a variety of scientific research applications, such as the study of enzyme inhibition, enzyme kinetics, and drug metabolism. It has been used to study the inhibition of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes, and to study the kinetics of enzyme reactions. This compound has also been used in the study of drug-drug interactions and in the development of new drugs.
Properties
IUPAC Name |
4-(3-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.H2O4S/c1-17-11-4-2-3-10(9-11)15-5-7-16(8-6-15)12(13)14;1-5(2,3)4/h2-4,9H,5-8H2,1H3,(H3,13,14);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNGRXCYAJJHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-42-0 | |
| Record name | 1-Piperazinecarboximidamide, 4-(3-methoxyphenyl)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417567-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)
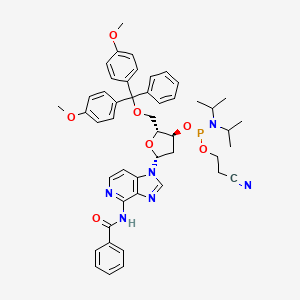


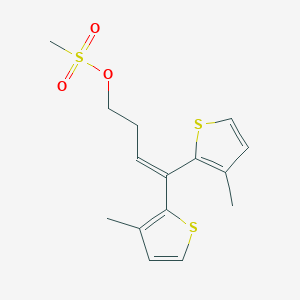




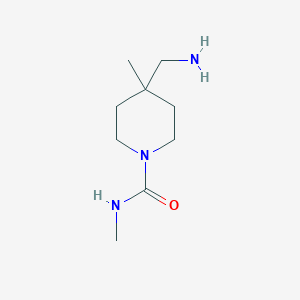
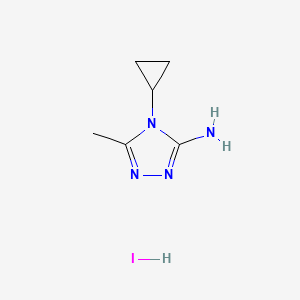
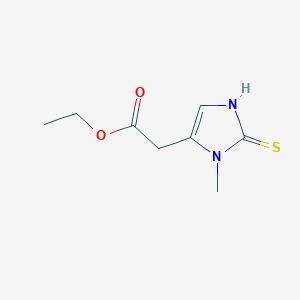
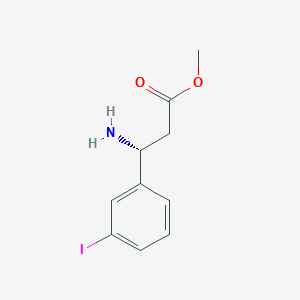
![Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate]](/img/structure/B1458971.png)
